Methyl methylcarbamate

CAS No.: 6642-30-4

Cat. No.: VC3704285

Molecular Formula: C3H7NO2

Molecular Weight: 89.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6642-30-4 |

|---|---|

| Molecular Formula | C3H7NO2 |

| Molecular Weight | 89.09 g/mol |

| IUPAC Name | methyl N-methylcarbamate |

| Standard InChI | InChI=1S/C3H7NO2/c1-4-3(5)6-2/h1-2H3,(H,4,5) |

| Standard InChI Key | NYXHSRNBKJIQQG-UHFFFAOYSA-N |

| SMILES | CNC(=O)OC |

| Canonical SMILES | CNC(=O)OC |

Introduction

Chemical Identity and Structure

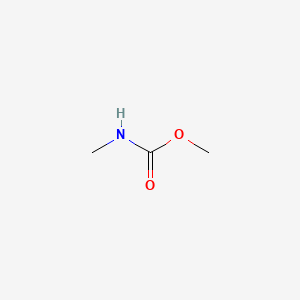

Methyl methylcarbamate is an organic compound with the molecular formula C₃H₇NO₂ and a molecular weight of 89.0932 g/mol . It is officially registered under CAS Registry Number 6642-30-4 . The chemical structure consists of a carbonyl group flanked by an oxygen atom with a methyl group attachment and a nitrogen atom bearing another methyl group.

The compound is known by several synonyms in scientific literature:

-

Carbamic acid, methyl-, methyl ester

-

Methyl N-methylcarbamate

-

N-Carbomethoxy-N-methylamine

-

N-Carbomethoxymethylamine

-

NSC 15396

The IUPAC Standard InChI representation for this compound is InChI=1S/C3H7NO2/c1-4-3(5)6-2/h1-2H3,(H,4,5), with the corresponding InChIKey NYXHSRNBKJIQQG-UHFFFAOYSA-N . This structural information definitively identifies the molecular arrangement and bonding pattern of the compound.

Physical and Chemical Properties

Methyl methylcarbamate exhibits specific physical and chemical characteristics that determine its behavior in various environments and applications. According to the available research data, the compound exists as a light yellow liquid at room temperature .

The following table summarizes the key physical and chemical properties of methyl methylcarbamate:

These properties provide essential information for researchers working with methyl methylcarbamate, guiding proper handling, storage, and application protocols. The relatively high melting point compared to similar organic compounds suggests strong intermolecular forces, while the moderate vapor pressure indicates volatility that must be considered during laboratory procedures.

Synthesis and Preparation

The synthesis of methyl methylcarbamate follows a well-documented two-step preparation process that utilizes specific reagents and controlled reaction conditions to achieve high yields and purity .

Step 1: Preparation of Dibutyltin Oxide Catalyst

The first phase involves preparing the dibutyltin oxide (DBTO) catalyst:

-

Dibutyltin chloride (Bu₂SnCl₂, 9.48g, 31.2 mmol) is dissolved in 30 mL diethyl ether

-

A separate solution of 30mL of 10% NaOH aqueous solution is prepared in a three-necked flask equipped with a thermometer, stirring distillation device, and dropping funnel

-

The solution is heated to 323K (approximately 50°C)

-

The dibutyltin chloride ether solution is slowly added dropwise to the NaOH solution under continuous stirring

-

During this process, the distilled ether is recovered using the distillation device

-

After the complete addition, the solution is refluxed for an additional 0.5 hours

-

The resulting white precipitate is filtered, washed with distilled water until neutral pH is achieved, and thoroughly dried

-

This process yields white granular solid dibutyltin oxide with greater than 98% yield

Step 2: Synthesis of Methyl Methylcarbamate

The second phase involves the actual synthesis of methyl methylcarbamate:

-

1,3-dimethylurea (3.04g, 34.50 mmol), the prepared dibutyltin oxide (0.56g, 2.25 mmol), and 28.76g dimethyl carbonate (DMC) are combined in a 50 mL stainless steel reaction vessel

-

In this reaction, DMC serves dual roles as both a reactant and the reaction solvent

-

The reaction mixture is stirred at 423K (approximately 150°C) for 4 hours

-

Following the reaction period, the product undergoes column separation techniques

-

This purification process yields methyl methylcarbamate as a light yellow liquid

This synthetic methodology represents an efficient approach to producing high-purity methyl methylcarbamate suitable for research and industrial applications.

Applications and Uses

Methyl methylcarbamate serves important functions in both research and industrial contexts. The available literature indicates specific applications in several domains:

Organic Synthesis

Methyl methylcarbamate functions as a valuable intermediate in organic synthesis pathways. The compound's carbamate structure makes it particularly useful for:

-

Introducing specific functional groups in complex molecule synthesis

-

Serving as a building block in the creation of more complex chemical structures

-

Providing controlled reactivity due to its specific functional group arrangement

Pharmaceutical Research

The compound has documented applications in pharmaceutical development:

-

It serves as an intermediate in pharmaceutical research and development processes

-

It is primarily utilized in laboratory research and development procedures

-

It contributes to chemical generation processes for potential pharmaceutical compounds

The specific reactivity profile of methyl methylcarbamate, particularly the nitrogen-carbonyl bond, allows for controlled chemical transformations that are valuable in medicinal chemistry and drug development pathways.

Analytical Methods

Accurate identification and characterization of methyl methylcarbamate are essential for research quality control. Several analytical approaches have been documented in the literature.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) has compiled comprehensive mass spectral data for methyl methylcarbamate:

-

The compound exhibits characteristic fragmentation patterns under electron ionization conditions

-

This spectral fingerprint provides a reliable method for compound identification

-

The mass spectral data is maintained in the NIST Mass Spectrometry Data Center Collection

Research Gaps and Future Directions

The current scientific literature on methyl methylcarbamate reveals several significant knowledge gaps that warrant further investigation. While basic physical and chemical properties have been documented, comprehensive studies on toxicological profiles, environmental persistence, biodegradation pathways, and potential ecological impacts remain limited in the available research.

Future research directions might beneficially focus on:

-

Comprehensive toxicological assessment and safety profiling

-

Environmental fate and transport studies

-

Expanded application research in pharmaceutical development

-

Structure-activity relationship studies to better understand reactivity patterns

-

Development of greener, more sustainable synthesis methods

Addressing these research gaps would significantly enhance understanding of methyl methylcarbamate and potentially expand its applications while ensuring safe and environmentally responsible use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume